![molecular formula C11H8ClN5O4 B1683507 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione CAS No. 154164-30-4](/img/structure/B1683507.png)
6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Overview
Description
Imidazole is an organic compound with the formula C3N2H4. It is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . Quinoxalinedione is a type of organic compound and it forms the core structure of various pharmaceutical drugs.
Synthesis Analysis
The synthesis of imidazoles has been a subject of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D. It is highly soluble in water .Scientific Research Applications
Neuroprotection in Cerebral Ischemia
YM 90K hydrochloride has been shown to have neuroprotective effects in models of cerebral ischemia. It can reduce infarct size in a rat model of focal cerebral ischemia induced by thrombotic middle cerebral artery occlusion (MCAO) when administered intravenously . Additionally, it delays neuronal death in global ischemia models and cerebral infarction in focal ischemia models following postischemic administration .
Potential Therapeutic Applications
Due to its neuroprotective properties and AMPA receptor antagonism, YM 90K hydrochloride may have potential therapeutic applications in the treatment of conditions associated with cerebral ischemia and excitotoxicity. Its efficacy in treatment models suggests it could be explored further for clinical applications .
Study of Excitatory Neurotransmission
The compound’s ability to selectively inhibit AMPA receptors allows researchers to study excitatory neurotransmission mechanisms in the brain. This can lead to a better understanding of synaptic plasticity, learning, memory, and related neurological diseases .
Investigation of Stroke Mechanisms
YM 90K hydrochloride’s effectiveness in reducing damage from ischemic strokes positions it as a key compound for investigating the mechanisms underlying stroke and identifying potential intervention strategies .
Mechanism of Action
Target of Action
YM 90K hydrochloride, also known as YM-90K, YM90K, or 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, is a selective and potent antagonist of AMPA receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system .
Mode of Action
YM 90K hydrochloride interacts with AMPA receptors by inhibiting the binding of [3H] AMPA with a Ki value of 84 nM . This interaction results in the inhibition of glutamate-elicited currents, as demonstrated in experiments with GluA1 channels heterologously expressed in Xenopus oocytes .
Biochemical Pathways
The primary biochemical pathway affected by YM 90K hydrochloride is the glutamatergic pathway . By antagonizing AMPA receptors, YM 90K hydrochloride can modulate the excitatory synaptic transmission mediated by these receptors .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The action of YM 90K hydrochloride leads to several molecular and cellular effects. It inhibits AMPA-induced decreases in choline acetyltransferase (ChAT) activity in rat striatum ex vivo in a dose-dependent manner . It also inhibits audiogenic seizures in susceptible DBA/2 mice when administered intraperitoneally .
Action Environment
The efficacy and stability of YM 90K hydrochloride can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on glutamate-elicited currents was observed at a holding potential of -80 mV . .
Safety and Hazards
Future Directions
Much effort has been spent in recent years to develop synthetic approaches to imidazoles, including reactions under catalyst- and solvent-free conditions . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFDVOHVJPDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165547 | |
Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
CAS RN |
154164-30-4 | |
Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-90K | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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